![molecular formula C12H10N4O B14516395 1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-74-3](/img/structure/B14516395.png)
1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest in the scientific community due to its potential pharmacological applications, particularly as a cyclin-dependent kinase (CDK) inhibitor . The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Métodos De Preparación
The synthesis of 1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common synthetic route includes the reaction of 4-aminopyrazole with an aldehyde or ketone, followed by cyclization with a suitable reagent such as formamide or formic acid . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the pyrazolopyrimidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparación Con Compuestos Similares
1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK inhibitor with a similar mechanism of action.
Thioglycoside derivatives: These compounds also exhibit CDK inhibitory activity but differ in their structural features and biological activities.
The uniqueness of this compound lies in its specific interactions with CDK2 and its potential for dual activity against multiple cancer cell lines .
Propiedades
Número CAS |
62564-74-3 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-methyl-5-oxido-4-phenylpyrazolo[3,4-d]pyrimidin-5-ium |
InChI |
InChI=1S/C12H10N4O/c1-15-12-10(7-14-15)11(16(17)8-13-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
ZAIBKXPOHSLHDW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=[N+](C=N2)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


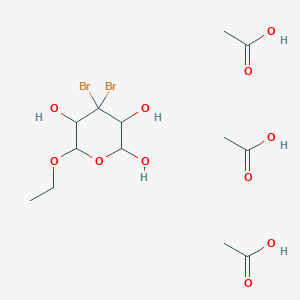
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
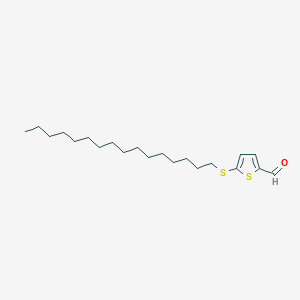
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)

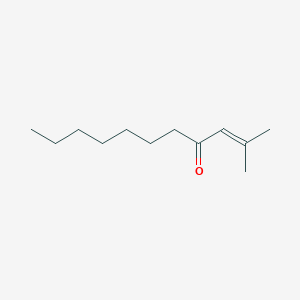
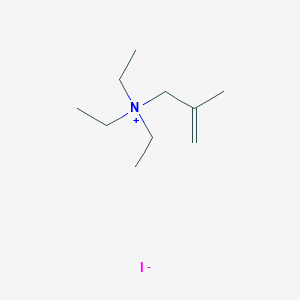

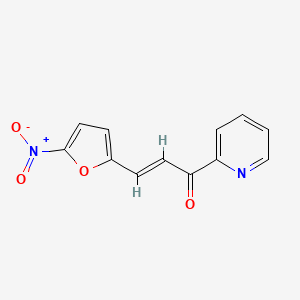
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)

